molecular formula C8H12N6 B2425820 5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2H-tetrazole CAS No. 1005614-85-6

5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2H-tetrazole

Cat. No. B2425820
CAS RN: 1005614-85-6
M. Wt: 192.226
InChI Key: SCIJUYGUYCCHDX-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazol is a white solid that dissolves well in polar organic solvents . Tetrazole is a class of heterocyclic compounds that contain a five-membered ring with four nitrogen atoms and one carbon atom.


Synthesis Analysis

The synthesis of pyrazole-based compounds often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . The synthesis of tetrazole compounds typically involves the reaction of azides with nitriles .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques such as NMR spectroscopy . The exact structure would depend on the specific substituents attached to the pyrazole and tetrazole rings.


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including nucleophilic substitutions . Tetrazole compounds are known for their reactivity towards electrophiles due to the presence of multiple nitrogen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by their specific substituents. For example, the solubility of these compounds in different solvents can vary depending on the nature of the substituents .

Scientific Research Applications

Synthesis and Characterization

The compound 5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2H-tetrazole and its derivatives have been the focus of synthesis and characterization studies in the field of heterocyclic chemistry. For instance, efficient synthesis methods have been developed for creating a series of new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles via cycloaddition reactions, offering valuable insights into the structural aspects of these compounds (Santos et al., 2012). Additionally, various derivatives of 3,5-dimethyl-1H-pyrazole have been synthesized and characterized, highlighting the compound's adaptability in forming diverse heterocyclic structures with potential biological activities (Al-Smaisim, 2012).

Biological Activity

The derivatives of 5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2H-tetrazole have exhibited promising biological activities. Studies have demonstrated their significant antibacterial and antifungal properties, offering potential applications in treating and managing microbial infections (Al-Smaisim, 2012). Moreover, these compounds have shown good antioxidant activity, suggesting their role in combating oxidative stress-related disorders (Govindaraju et al., 2012).

Catalytic and Ligand Applications

In the realm of catalysis and ligand synthesis, derivatives of this compound have been used to develop new pyrazole–tetrazole molecules with vasorelaxant properties, offering insights into cardiovascular therapeutics (Cherfi et al., 2021). Furthermore, these compounds have been employed in the synthesis of organometallic complexes with potential applications in ethylene oligomerization, showcasing their versatility in chemical manufacturing processes (Ainooson et al., 2011).

Mechanism of Action

The mechanism of action of these compounds would depend on their specific chemical structure and the biological system they interact with. For example, some pyrazole-based compounds have been found to have potent anticancer activity, possibly due to their ability to interact with copper ions .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structure. Material Safety Data Sheets (MSDS) should be consulted for information on the safe handling of these compounds .

Future Directions

Future research could explore the synthesis of new pyrazole and tetrazole derivatives with different substituents, to investigate their potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6/c1-6-5-7(2)14(11-6)4-3-8-9-12-13-10-8/h5H,3-4H2,1-2H3,(H,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIJUYGUYCCHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NNN=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole

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